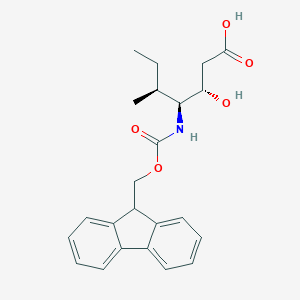

(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorogenic Acid (CGA) - A Pharmacological Review

Chlorogenic Acid (CGA) is a phenolic compound with diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA has been studied for its role in modulating lipid metabolism and glucose, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review encourages further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive, suggesting potential applications in reducing medicinal costs and synthetic antibiotic use (Naveed et al., 2018).

Phosphonic Acid - Preparation and Applications

Phosphonic acids, characterized by their bioactive properties and applications in bone targeting, supramolecular or hybrid materials, functionalization of surfaces, and as drug or pro-drug candidates, demonstrate the wide-ranging applicability of structurally complex acids in various fields, including chemistry, biology, and physics. This comprehensive review outlines the synthesis methods and multifaceted applications of phosphonic acids, underlining their importance in numerous research projects (Sevrain et al., 2017).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic Acid (LEV), a biomass-derived chemical, is highlighted for its potential in synthesizing a variety of value-added chemicals and drugs. Its role in cancer treatment, medical materials, and other medical fields showcases the versatility and significance of naturally sourced compounds in advancing therapeutic applications and drug synthesis, offering a cleaner, cost-effective approach to drug development (Zhang et al., 2021).

Hydroxy Acids in Cosmetics and Dermatology

The use of hydroxy acids, such as α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, in cosmetic and therapeutic formulations for skin benefits, including their safety and effects on sun-exposed skin, is extensively reviewed. This work emphasizes the importance of understanding the biochemical mechanisms of action of these compounds and their applications in treating skin conditions like photoaging, acne, and psoriasis (Kornhauser et al., 2010).

Reactive Carbonyl Species (RCS) and Chronic Diseases

This comprehensive review on RCS, such as hexanal and malondialdehyde, discusses their sources, types, detection techniques, and therapeutic management in relation to chronic diseases. It underscores the significance of RCS in cellular damage and their connection to various diseases, including cancer and cardiovascular diseases, presenting an overview of therapeutic approaches and the role of nanoparticles in managing RCS-related conditions (Fuloria et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylheptanoic acid involves the protection of the amino and hydroxyl groups followed by the coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is then removed and the resulting dipeptide is deprotected and coupled with a protected methyl ketone. The final product is then deprotected to yield the target compound.", "Starting Materials": [ "3-hydroxy-5-methylheptanoic acid", "9H-fluorene-9-methanol", "Ethyl chloroformate", "Diisopropylethylamine", "1-hydroxybenzotriazole", "N,N-dimethylformamide", "Chloroacetic acid", "Sodium hydroxide", "Methyl ethyl ketone", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "Protection of the amino group of 3-hydroxy-5-methylheptanoic acid with ethyl chloroformate and diisopropylethylamine in N,N-dimethylformamide." }, { "Step 2": "Protection of the hydroxyl group of 3-hydroxy-5-methylheptanoic acid with chloroacetic acid and sodium hydroxide in water." }, { "Step 3": "Coupling of the protected amino acid with Fmoc-protected amino acid using 1-hydroxybenzotriazole and diisopropylethylamine in N,N-dimethylformamide." }, { "Step 4": "Removal of the Fmoc group using piperidine in N,N-dimethylformamide." }, { "Step 5": "Deprotection of the dipeptide using hydrochloric acid in water." }, { "Step 6": "Coupling of the deprotected dipeptide with protected methyl ketone using 1-hydroxybenzotriazole and diisopropylethylamine in N,N-dimethylformamide." }, { "Step 7": "Deprotection of the final product using acetic acid and sodium chloride in water." } ] } | |

CAS RN |

215190-17-3 |

Molecular Formula |

C23H27NO5 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(3S,4S,5S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxy-5-methylheptanoic acid |

InChI |

InChI=1S/C23H27NO5/c1-3-13(2)20(24)21(25)19(22(26)27)23(28)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-21,25H,3,12,24H2,1-2H3,(H,26,27)/t13-,19?,20-,21-/m0/s1 |

InChI Key |

USJUGRNOCNNQGS-KQNUFJJVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@H](C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O)N |

SMILES |

CCC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCC(C)C(C(C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O)N |

synonyms |

(3S,4S,5S)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-5-methyl-heptanoic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)